molecular formula C22H22N6O2 B2563967 N-(4-carbamoylphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105220-16-3

N-(4-carbamoylphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2563967
CAS No.: 1105220-16-3
M. Wt: 402.458
InChI Key: UJTKSTHJAXOVSJ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a pyridazine core substituted with a pyridin-3-yl group at position 6 and a carbamoylphenyl moiety at the piperidine’s carboxamide position.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-(6-pyridin-3-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c23-21(29)15-3-5-18(6-4-15)25-22(30)16-9-12-28(13-10-16)20-8-7-19(26-27-20)17-2-1-11-24-14-17/h1-8,11,14,16H,9-10,12-13H2,(H2,23,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTKSTHJAXOVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)C3=NN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced via a nucleophilic substitution reaction, often using a halogenated pyridazine derivative.

    Attachment of the Pyridinyl Group: The pyridinyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Final Assembly: The final compound is assembled by linking the carbamoylphenyl group to the piperidine ring through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-carbamoylphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Impact : Replacing pyridazine (target compound) with pyrimidine (e.g., 10a) alters electronic properties and binding kinetics. Pyridazine’s larger dipole may enhance polar interactions with kinases like VEGFR .

Structural Analogues with Antiviral Activity

Compound Name Key Structural Features Biological Activity Key Findings Reference
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Naphthalen-1-yl, fluorobenzyl SARS-CoV-2 inhibition High binding affinity to viral main protease
(R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Naphthalen-1-yl, methoxypyridinylmethyl SARS-CoV-2 inhibition Improved solubility due to methoxy group

Key Observations :

  • Lipophilicity vs.
  • Target Specificity : Bulky substituents (e.g., naphthalene in compounds) favor protease inhibition, whereas the target’s smaller pyridazine/pyridine system may shift activity toward kinase targets .

Biological Activity

N-(4-carbamoylphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide, with the CAS number 1105220-16-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H22N6O2
  • Molecular Weight : 402.4 g/mol
  • Structure : The compound features a piperidine ring substituted with a pyridazine and a carbamoylphenyl moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through interactions with specific protein targets such as kinases. For instance, studies have shown that derivatives of piperidine carboxamide can act as inhibitors of multiple kinases, including VEGFR and ERK pathways, which are crucial in cancer proliferation and survival .

Anticancer Potential

A significant area of research has focused on the anticancer properties of this compound. In vitro studies demonstrate that piperidine derivatives can induce apoptosis in cancer cell lines. For example, a related compound exhibited an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating potent cytotoxicity . The mechanism involves the inhibition of key signaling pathways that promote tumor growth.

Case Studies

  • Study on Piperidine Derivatives :
    • A study evaluated various piperidine derivatives for their biological activities, revealing that several compounds showed promising results in inhibiting cancer cell growth and inducing apoptosis .
    • The study highlighted the importance of structural modifications in enhancing biological activity.
  • Molecular Docking Studies :
    • Molecular docking analyses have been performed to predict the binding affinities of this compound with target proteins. These studies suggest that the compound may effectively bind to VEGFR and ERK kinases, potentially leading to therapeutic effects in cancer treatment .

Comparative Biological Activity Table

Compound NameTarget KinaseIC50 (μM)Mechanism
This compoundVEGFRTBDInhibition
Related Piperidine DerivativeERK11.3Apoptosis Induction
Another Piperidine CompoundAbl Kinase4.5Cytotoxicity

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